2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid is an organic compound that belongs to the class of benzofuran derivatives. . This compound is characterized by a benzofuran ring fused with a butanoic acid moiety, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with butanoic acid precursors under specific conditions. For instance, the use of high-temperature reactions with catalysts such as vanadium pentoxide can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor and anti-viral properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-yl (methoxy)acetic acid: Similar in structure but with a methoxy group instead of a butanoic acid moiety.
2,3-Dihydrobenzofuranyl-5-acetic acid: Another benzofuran derivative with an acetic acid group.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-5-yl)butanoic acid is unique due to its specific butanoic acid moiety, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10(12(13)14)8-3-4-11-9(7-8)5-6-15-11/h3-4,7,10H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
IRWOQWMGLXAPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCC2)C(=O)O |
Origin of Product |
United States |
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